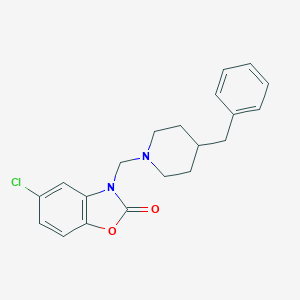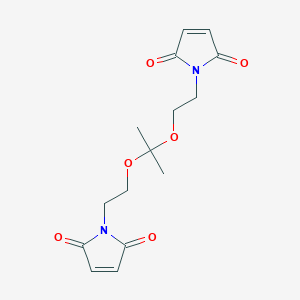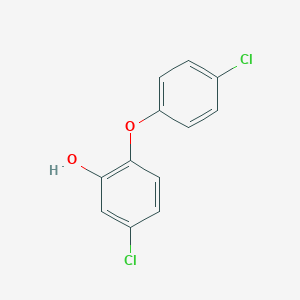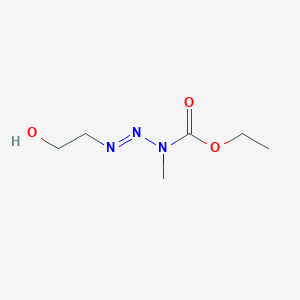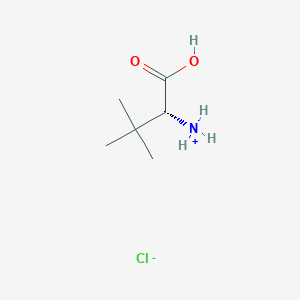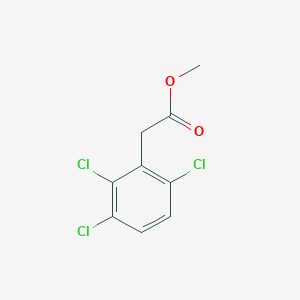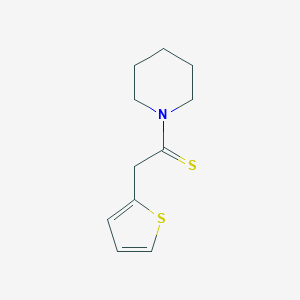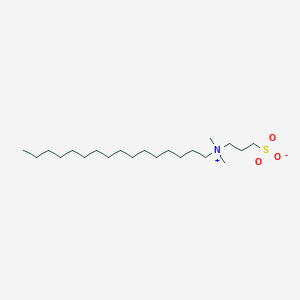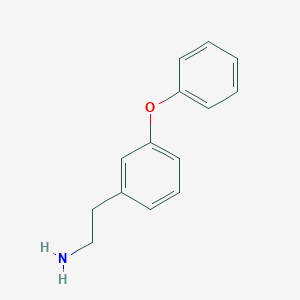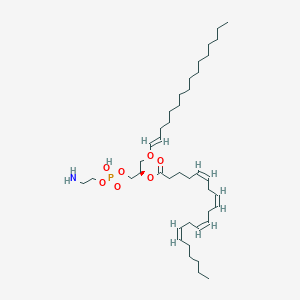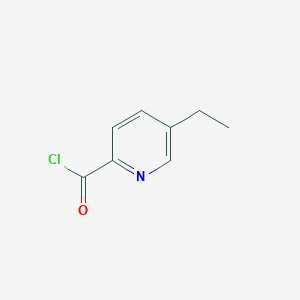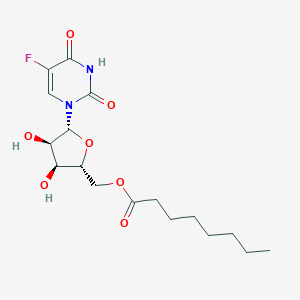
5'-Octanoyl fdurd
Overview
Description
5’-Octanoyl-5-fluoro-2’-deoxyuridine: is a synthetic derivative of 5-fluoro-2’-deoxyuridine, a fluorinated pyrimidine analog
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octanoyl-5-fluoro-2’-deoxyuridine typically involves the acylation of 5-fluoro-2’-deoxyuridine with octanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of 5’-Octanoyl-5-fluoro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5’-Octanoyl-5-fluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2’-deoxyuridine and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products:
Hydrolysis: 5-fluoro-2’-deoxyuridine and octanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of fluorinated nucleosides on cellular processes.
Medicine: The primary application of 5’-Octanoyl-5-fluoro-2’-deoxyuridine in medicine is in cancer research. It is studied for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis. This compound is particularly effective against certain types of tumors, including colorectal carcinoma and liver metastases .
Industry: In the pharmaceutical industry, 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used in the development of new anticancer drugs. Its unique properties make it a valuable candidate for drug formulation and testing.
Mechanism of Action
5’-Octanoyl-5-fluoro-2’-deoxyuridine exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is metabolized to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which binds to thymidylate synthase and prevents the conversion of deoxyuridylate to thymidylate. This inhibition leads to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
5-Fluoro-2’-deoxyuridine: A closely related compound with similar anticancer properties.
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Floxuridine: A derivative of 5-fluoro-2’-deoxyuridine with enhanced anticancer activity.
Uniqueness: 5’-Octanoyl-5-fluoro-2’-deoxyuridine is unique due to the presence of the octanoyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and distribution. This modification may lead to improved efficacy and reduced side effects compared to other similar compounds .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O7/c1-2-3-4-5-6-7-12(21)26-9-11-13(22)14(23)16(27-11)20-8-10(18)15(24)19-17(20)25/h8,11,13-14,16,22-23H,2-7,9H2,1H3,(H,19,24,25)/t11-,13-,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOVIISKGPRGG-XKVFNRALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152208 | |
| Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118694-10-3 | |
| Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118694103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


